![molecular formula C20H20CaF14O4 B3093021 Calcium (3E)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (3Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (1/1/1) CAS No. 124053-49-2](/img/structure/B3093021.png)
Calcium (3E)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (3Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (1/1/1)
Overview
Description
Calcium (3E)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (3Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (1/1/1) is a useful research compound. Its molecular formula is C20H20CaF14O4 and its molecular weight is 630.4 g/mol. The purity is usually 95%.
The exact mass of the compound Calcium (3E)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (3Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (1/1/1) is 630.0763942 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Calcium (3E)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (3Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (1/1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium (3E)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (3Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (1/1/1) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Applications
Compounds with β-diketonato ligands have been synthesized for various applications, including as precursors for the chemical vapor deposition (CVD) of thin films. For instance, the synthesis and characterization of (β-diketonato)silver vinyltriethylsilane compounds demonstrate their suitability as precursors for depositing pure silver films via CVD processes. This highlights the potential use of calcium compounds with similar ligands in thin film deposition, possibly for creating coatings or electronic materials with unique properties due to the fluorinated ligands' influence on the deposition process (Chi et al., 1996).
Coordination Chemistry and Metal-Organic Frameworks
Calcium β-diketonate complexes with crown ethers have been synthesized, demonstrating the ability to form stable complexes with interesting structural characteristics. These complexes could serve as models for understanding calcium coordination chemistry and the potential for creating novel metal-organic frameworks (MOFs) or coordination polymers with specific functionalities, such as catalysis, gas storage, or ion exchange (Pochekutova et al., 2018).
Luminescence and Magnetic Properties
The incorporation of nitrogen-rich energetic ligands in ytterbium complexes exhibiting slow relaxation of magnetization under an applied field showcases the potential of fluorinated β-diketonate ligands in designing materials with unique magnetic and luminescence properties. Such materials could find applications in data storage, sensing, and quantum computing, where control over magnetic properties at the molecular level is crucial (Richardson et al., 2020).
properties
IUPAC Name |
calcium;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;(E)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11F7O2.Ca/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2/b5-4+;5-4-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXRFZXYYNXEBG-CDEMTMJJSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C\C(=O)C(C(C(F)(F)F)(F)F)(F)F)/[O-].CC(C)(C)/C(=C/C(=O)C(C(C(F)(F)F)(F)F)(F)F)/[O-].[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20CaF14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746535 | |
Record name | Calcium bis(2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium (3E)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (3Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (1/1/1) | |
CAS RN |
124053-49-2 | |
Record name | Calcium bis(2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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